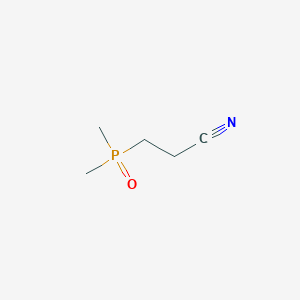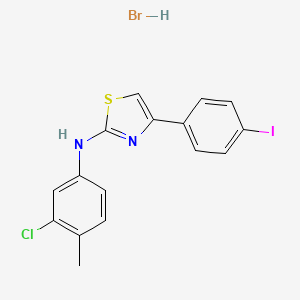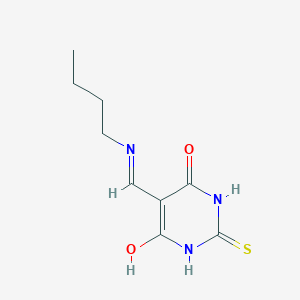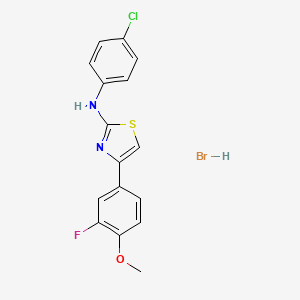
3-(Dimethylphosphoryl)propanenitrile
Vue d'ensemble
Description
3-(Dimethylphosphoryl)propanenitrile is a chemical compound with the CAS Number: 53314-24-2 . It has a molecular weight of 131.11 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 70-73 degrees . The compound has a molecular weight of 131.11 .Applications De Recherche Scientifique
Catalytic Applications
- Hydrogenation Processes : The hydrogenation of dimethyl malonate to 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate manufacture, was explored using a Cu/SiO2 catalyst. This study highlights an alternative route for 1,3-propanediol production from syngas-derived dimethyl malonate, offering insights into the catalytic networks and active species for regioselective hydrogenation of CO bonds in dimethyl malonate (Sainan Zheng et al., 2017).
Material Science
- Flame Retardancy : A novel P-N intumescent flame retardant was synthesized for enhancing fire resistance in materials. The synthesis involved a nucleophilic substitution reaction, highlighting the compound's thermal performance and potential for improving material safety (Wu Deng-hu, 2013).
Synthetic Chemistry
- Polyfunctionalized Molecules : The synthesis of polyfunctionalized 1,4-dihydropyridine derivatives via a four-component reaction demonstrates the versatility of 3-(Dimethylphosphoryl)propanenitrile in constructing complex organic molecules. This process, conducted in aqueous media, showcases an efficient method for synthesizing dihydropyridine derivatives, which are valuable in various pharmaceutical and material science applications (Melika Hadjebi et al., 2011).
Biological and Photochemical Properties
- Phthalocyanine Compounds : The synthesis and analysis of new silicon phthalocyanine compounds reveal their potential in photodynamic therapy and photoinactivation of microorganisms. These compounds, synthesized through reactions involving dimethyl sulfate, highlight the diverse applications of this compound in creating molecules with significant biological activity (Deniz Demirkapı et al., 2014).
Biochemical Production
- 3-Hydroxypropionic Acid : The production of 3-hydroxypropionic acid (3-HP), a key chemical precursor, from glycerol highlights the biotechnological applications of this compound. This process demonstrates the potential of microbial engineering for producing industrially relevant chemicals from renewable resources (S. Vollenweider & Christophe Lacroix, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-dimethylphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFUEOVILNKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567586 | |
| Record name | 3-(Dimethylphosphoryl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53314-24-2 | |
| Record name | 3-(Dimethylphosphoryl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile](/img/structure/B1656485.png)
![[1,2-Bis(propylsulfonyl)indolizin-3-yl]-(4-nitrophenyl)methanone](/img/structure/B1656486.png)

![2-amino-6-chloro-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656488.png)
![[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] acetate](/img/structure/B1656489.png)
![2-amino-4-(2-ethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656490.png)
![N-[(E)-(7-Hydroxynaphthalen-1-yl)methylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656492.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B1656493.png)

![8-Bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B1656495.png)
![9-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1656498.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-2,4-dinitroaniline](/img/structure/B1656507.png)
